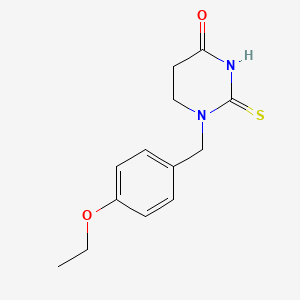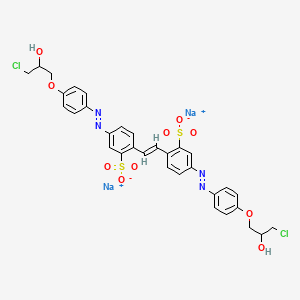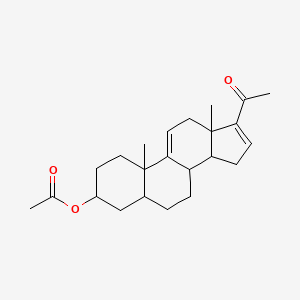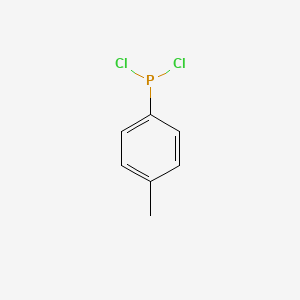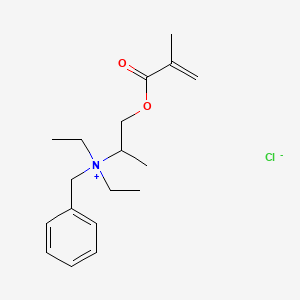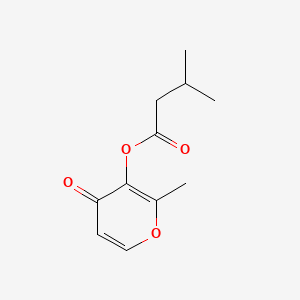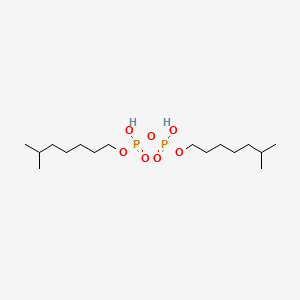
Diphosphoric acid, P,P'-diisooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, P,P’-diisooctyl ester can be synthesized through the esterification of pyrophosphoric acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, P,P’-diisooctyl ester involves a continuous process where pyrophosphoric acid and isooctanol are fed into a reactor along with a catalyst. The reaction mixture is heated to the appropriate temperature to achieve esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, P,P’-diisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water, diphosphoric acid, P,P’-diisooctyl ester can hydrolyze to form pyrophosphoric acid and isooctanol. This reaction is typically catalyzed by acids or bases.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.
Major Products Formed
Hydrolysis: Pyrophosphoric acid and isooctanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, P,P’-diisooctyl ester has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the role of phosphate esters in biological systems.
Wirkmechanismus
The mechanism of action of diphosphoric acid, P,P’-diisooctyl ester involves its ability to interact with various molecular targets through its ester and phosphate groups. These interactions can lead to the formation of stable complexes with other molecules, thereby influencing their chemical and physical properties. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, diisooctyl ester: Similar in structure but contains only one phosphate group.
Phosphonic acid, diisooctyl ester: Contains a phosphonic acid group instead of a pyrophosphoric acid group.
Diphosphoric acid, diisooctyl ester: Similar but may have different isomeric forms.
Uniqueness
Diphosphoric acid, P,P’-diisooctyl ester is unique due to its two phosphate groups, which provide it with distinct chemical properties compared to other similar compounds. This dual phosphate structure allows it to participate in more complex chemical reactions and form more stable complexes with other molecules .
Eigenschaften
CAS-Nummer |
70729-86-1 |
|---|---|
Molekularformel |
C16H36O7P2 |
Molekulargewicht |
402.40 g/mol |
IUPAC-Name |
[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
OCBFMRMLYONXSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


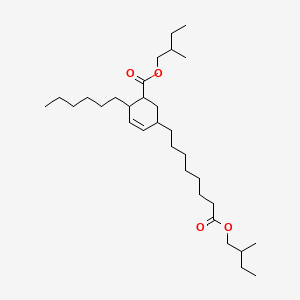
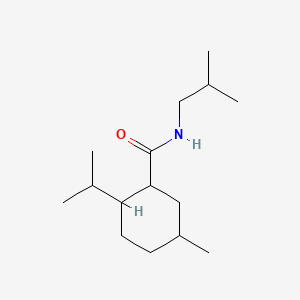
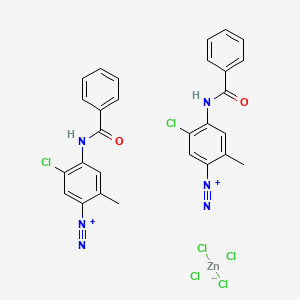
![1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12692450.png)
